molecular formula C8H14O B1374047 1-Cyclopropylpent-4-en-1-ol CAS No. 1411260-56-4

1-Cyclopropylpent-4-en-1-ol

Cat. No.: B1374047
CAS No.: 1411260-56-4
M. Wt: 126.2 g/mol
InChI Key: INKZPISVSVOIQP-UHFFFAOYSA-N
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Description

1-Cyclopropylpent-4-en-1-ol is an organic compound with the molecular formula C8H14O It features a cyclopropyl group attached to a pentenyl chain with a hydroxyl group at the terminal position

Scientific Research Applications

1-Cyclopropylpent-4-en-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms involving cyclopropyl groups.

    Biology: The compound can be used to investigate the effects of cyclopropyl-containing molecules on biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information for 1-Cyclopropylpent-4-en-1-ol indicates that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and using only non-sparking tools . The compound should be stored in a well-ventilated place and kept cool .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropylpent-4-en-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable pentenyl precursor followed by hydroxylation. For example, the reaction of cyclopropylmethyl bromide with a Grignard reagent derived from 4-penten-1-ol can yield the desired product under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the cyclopropanation and subsequent hydroxylation steps. The reaction conditions typically include moderate temperatures and pressures to ensure optimal conversion rates.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropylpent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: Cyclopropylpent-4-en-1-one.

    Reduction: Cyclopropylpentane.

    Substitution: Cyclopropylpent-4-en-1-chloride.

Mechanism of Action

The mechanism of action of 1-Cyclopropylpent-4-en-1-ol involves its interaction with molecular targets through its hydroxyl and cyclopropyl groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. For example, the hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Similar structure but lacks the pentenyl chain.

    Pent-4-en-1-ol: Similar structure but lacks the cyclopropyl group.

    Cyclopropylpentane: Similar structure but lacks the hydroxyl group.

Uniqueness

1-Cyclopropylpent-4-en-1-ol is unique due to the presence of both a cyclopropyl group and a pentenyl chain with a terminal hydroxyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-cyclopropylpent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-4-8(9)7-5-6-7/h2,7-9H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKZPISVSVOIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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